![molecular formula C14H11ClO3S B14641296 Benzoic acid, 2-[(4-chlorophenyl)thio]-5-methoxy- CAS No. 56096-53-8](/img/structure/B14641296.png)
Benzoic acid, 2-[(4-chlorophenyl)thio]-5-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-[(4-chlorophenyl)thio]-5-methoxy- is an organic compound with the molecular formula C14H11ClO3S It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by a 4-chlorophenylthio group and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[(4-chlorophenyl)thio]-5-methoxy- typically involves the following steps:
Starting Materials: The synthesis begins with benzoic acid, 4-chlorothiophenol, and methoxybenzene.
Formation of Intermediate: The 4-chlorothiophenol is reacted with methoxybenzene under specific conditions to form an intermediate compound.
Final Product Formation: The intermediate is then subjected to further reactions, including oxidation and substitution, to yield the final product, benzoic acid, 2-[(4-chlorophenyl)thio]-5-methoxy-.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 2-[(4-chlorophenyl)thio]-5-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.
Substitution: The methoxy and chlorophenylthio groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
Benzoic acid, 2-[(4-chlorophenyl)thio]-5-methoxy- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: It is used in the development of new materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of benzoic acid, 2-[(4-chlorophenyl)thio]-5-methoxy- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid, 2-[(4-chlorophenyl)thio]-: Similar structure but lacks the methoxy group.
Benzoic acid, 2-[(4-bromophenyl)thio]-5-methoxy-: Similar structure with a bromine atom instead of chlorine.
Benzoic acid, 2-[(4-methylphenyl)thio]-5-methoxy-: Similar structure with a methyl group instead of chlorine.
Uniqueness
Benzoic acid, 2-[(4-chlorophenyl)thio]-5-methoxy- is unique due to the presence of both the 4-chlorophenylthio and methoxy groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
56096-53-8 |
|---|---|
Fórmula molecular |
C14H11ClO3S |
Peso molecular |
294.8 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)sulfanyl-5-methoxybenzoic acid |
InChI |
InChI=1S/C14H11ClO3S/c1-18-10-4-7-13(12(8-10)14(16)17)19-11-5-2-9(15)3-6-11/h2-8H,1H3,(H,16,17) |
Clave InChI |
IZOZGSLBVUCUNE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)SC2=CC=C(C=C2)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2-[(4-Cyclopropylphenyl)sulfanyl]phenyl}acetic acid](/img/structure/B14641213.png)
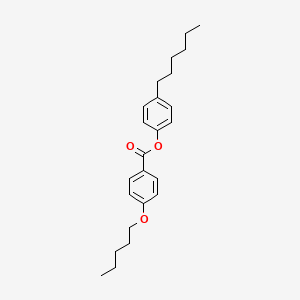

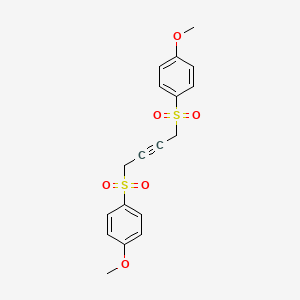

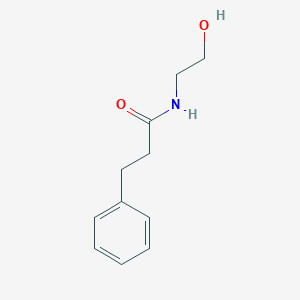
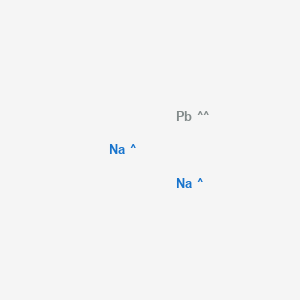
![(8-hydroxy-3,4a,5-trimethyl-9-oxo-4,5,6,7,8,8a-hexahydrobenzo[f][1]benzofuran-4-yl) 2-methylpropanoate](/img/structure/B14641245.png)


![1-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one](/img/structure/B14641285.png)
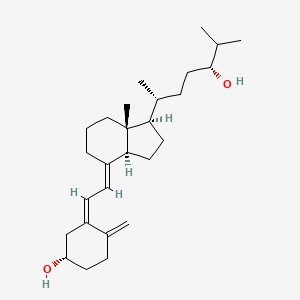
![1,1,1-Trifluoro-N-[2-(4-methylphenoxy)phenyl]methanesulfonamide](/img/structure/B14641293.png)

